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Introduction:

Truncated BID (tBID) is a pro-apoptotic protein and a key mediator in the extrinsic apoptosis

pathway. Upon activation by caspase-8, BID is cleaved to form tBID, which then translocates to

the mitochondria.[1][2][3][4] At the mitochondrial outer membrane, tBID activates the effector

proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP),

the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in

apoptosis.[1][2] The ability to produce pure, biologically active recombinant tBID is crucial for

studying the mechanisms of apoptosis and for developing potential cancer therapeutics.

This document provides a detailed protocol for the expression and purification of recombinant

tBID, methods for assessing its biological activity, and a summary of expected quantitative

data.

tBID Signaling Pathway
The diagram below illustrates the central role of tBID in linking the extrinsic and intrinsic

apoptotic pathways.
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Caption: Diagram of the tBID signaling pathway in apoptosis.

Experimental Protocols
Cloning and Vector Construction
The gene encoding human BID can be cloned into a bacterial expression vector, such as pET-

28a, which allows for the expression of a recombinant protein with an N-terminal hexahistidine

(6xHis) tag. This tag facilitates purification by immobilized metal affinity chromatography

(IMAC).

Protocol:

Primer Design: Design forward and reverse primers for the amplification of the human BID

coding sequence. The forward primer should include a recognition site for an N-terminal

restriction enzyme (e.g., NdeI), and the reverse primer should include a site for a C-terminal

restriction enzyme (e.g., XhoI). Ensure the coding sequence is in-frame with the vector's His-

tag.

PCR Amplification: Amplify the BID gene from a suitable cDNA template using a high-fidelity

DNA polymerase.
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Vector and Insert Digestion: Digest both the PCR product and the pET-28a vector with the

selected restriction enzymes (e.g., NdeI and XhoI).

Ligation: Ligate the digested BID insert into the digested pET-28a vector using T4 DNA

ligase.

Transformation: Transform the ligation product into a cloning strain of E. coli, such as DH5α.

Verification: Select positive colonies and verify the correct insertion of the BID gene by

colony PCR and Sanger sequencing.

Expression of Recombinant tBID
Due to the toxicity of tBID to bacterial hosts, it is often expressed as a fusion protein or in

specialized E. coli strains that minimize basal expression.[5] The pET system in conjunction

with the BL21(DE3) E. coli strain is commonly used for tightly controlled, high-level protein

expression.

Protocol:

Transformation: Transform the verified pET-28a-BID plasmid into an expression strain of E.

coli, such as BL21(DE3).

Starter Culture: Inoculate a single colony into 10 mL of Luria-Bertani (LB) medium containing

the appropriate antibiotic (e.g., 50 µg/mL kanamycin for pET-28a) and grow overnight at

37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter

culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-

0.8.[6]

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG)

to a final concentration of 0.5-1 mM.[7]

Expression: Continue to incubate the culture for 3-5 hours at 37°C or overnight at a lower

temperature (e.g., 18-25°C) to potentially increase the yield of soluble protein.[6]
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Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. The cell

pellet can be stored at -80°C until further use.

Purification of Recombinant tBID
Purification is typically achieved using immobilized metal affinity chromatography (IMAC) due to

the presence of the His-tag. Since tBID is often found in inclusion bodies, the protocol includes

steps for their isolation, solubilization, and refolding.

Buffers:

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1

mM PMSF, 1 mg/mL lysozyme.

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1% Triton X-100.

Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 8 M urea (or 6 M guanidine

hydrochloride), 10 mM imidazole.

Protocol:

Resuspend the cell pellet in ice-cold Lysis Buffer.

Lyse the cells by sonication on ice.

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

Wash the inclusion body pellet by resuspending in Wash Buffer, followed by centrifugation.

Repeat this step twice.

Solubilize the washed inclusion bodies in Solubilization Buffer with gentle agitation for 1-2

hours at room temperature.

Clarify the solubilized protein solution by centrifugation at 15,000 x g for 30 minutes at 4°C to

remove any remaining insoluble material.

Buffers:
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Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 0.5 M L-arginine, 1 mM reduced

glutathione (GSH), 0.1 mM oxidized glutathione (GSSG).

Protocol:

Rapid Dilution: Slowly add the solubilized protein drop-wise into a large volume of ice-cold

Refolding Buffer with constant, gentle stirring. The final protein concentration should be low

(e.g., 0.1 mg/mL) to minimize aggregation.

Incubation: Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring.

Concentration and Dialysis: Concentrate the refolded protein using an appropriate method

(e.g., tangential flow filtration or centrifugal concentrators). Dialyze the concentrated protein

against a suitable buffer for the next purification step (e.g., Binding Buffer without imidazole).

Buffers:

Binding Buffer: 50 mM Sodium Phosphate (pH 8.0), 300 mM NaCl, 10-20 mM imidazole.[8]

[9]

Wash Buffer: 50 mM Sodium Phosphate (pH 8.0), 300 mM NaCl, 40-50 mM imidazole.[9]

Elution Buffer: 50 mM Sodium Phosphate (pH 8.0), 300 mM NaCl, 250-500 mM imidazole.[8]

[9]

Protocol:

Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of

Binding Buffer.

Sample Loading: Load the clarified, refolded protein solution onto the equilibrated column.

Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-

specifically bound proteins.

Elution: Elute the bound His-tagged tBID with Elution Buffer. Collect fractions and monitor

the protein concentration (e.g., by measuring absorbance at 280 nm).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2771296/
https://www.rndsystems.com/products/recombinant-human-bid-protein-cf_846-bd
https://www.rndsystems.com/products/recombinant-human-bid-protein-cf_846-bd
https://pmc.ncbi.nlm.nih.gov/articles/PMC2771296/
https://www.rndsystems.com/products/recombinant-human-bid-protein-cf_846-bd
https://www.benchchem.com/product/b15542189?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the fractions

containing pure tBID.

Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g.,

PBS with 10% glycerol) using dialysis or a desalting column.

Experimental Workflow Diagram
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Caption: Workflow for recombinant tBID expression and purification.
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Data Presentation
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the expression and

purification of recombinant tBID.

Parameter Typical Value
Method of
Determination

Reference(s)

Expression Yield ~10 mg/L of culture
Quantification of

purified protein
[5]

Purity >95%
SDS-PAGE, RP-

HPLC
[10]

Biological Activity

(EC50)
<200 nM

Cytochrome c

Release Assay
[10]

Biological Activity Assay
Cytochrome c Release Assay
This assay measures the ability of recombinant tBID to induce the release of cytochrome c

from isolated mitochondria, a key indicator of its pro-apoptotic activity.[10]

Buffers and Reagents:

Mitochondria Isolation Buffer: 250 mM Sucrose, 20 mM HEPES-KOH (pH 7.5), 10 mM KCl,

1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors.

Assay Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM Glutamate, 2.5 mM Malate, 1

mM K2HPO4.

Recombinant tBID: Purified protein at various concentrations.

Isolated Mitochondria: Prepared from a suitable source (e.g., mouse liver).

Protocol:
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Isolate mitochondria from fresh tissue (e.g., mouse liver) using standard differential

centrifugation protocols.

Resuspend the isolated mitochondria in Assay Buffer to a final concentration of 1 mg/mL.

Incubate the mitochondrial suspension with varying concentrations of recombinant tBID
(e.g., 0-500 nM) in a total reaction volume of 100 µL.

Incubate the reactions at 30°C for 30-60 minutes.

Pellet the mitochondria by centrifugation at 10,000 x g for 10 minutes at 4°C.

Carefully collect the supernatant, which contains the released cytochrome c.

Analyze the supernatant for the presence of cytochrome c by Western blotting using a

cytochrome c-specific antibody.

Quantify the amount of released cytochrome c to determine the EC50 of the recombinant

tBID.

Conclusion:

This document provides a comprehensive set of protocols and application notes for the

successful expression and purification of biologically active recombinant tBID. The detailed

methodologies, data summary, and visual diagrams are intended to serve as a valuable

resource for researchers in the fields of apoptosis and cancer drug development. Adherence to

these protocols, with appropriate optimization, should enable the consistent production of high-

quality recombinant tBID for a variety of research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.mdpi.com/1422-0067/22/15/8240
https://pmc.ncbi.nlm.nih.gov/articles/PMC99901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC99901/
https://www.researchgate.net/figure/tBID-structure-and-mechanism-of-action-Death-signals-mediated-by-the-death-receptors_fig1_221894048
https://www.researchgate.net/figure/Recombinant-tBid-induces-the-release-of-cytochrome-c-and-SMAC-from-isolated-mitochondria_fig2_8581294
https://www.ptglab.com/media/2725/protocols-for-web_purification_v2.pdf
https://www.sigmaaldrich.com/JP/ja/technical-documents/protocol/protein-biology/protein-lysis-and-extraction/handling-inclusion-bodies
https://pmc.ncbi.nlm.nih.gov/articles/PMC2771296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2771296/
https://www.rndsystems.com/products/recombinant-human-bid-protein-cf_846-bd
https://www.biologicscorp.com/inclusion-bodies-purification-protocol/
https://www.benchchem.com/product/b15542189#protocol-for-recombinant-tbid-expression-and-purification
https://www.benchchem.com/product/b15542189#protocol-for-recombinant-tbid-expression-and-purification
https://www.benchchem.com/product/b15542189#protocol-for-recombinant-tbid-expression-and-purification
https://www.benchchem.com/product/b15542189#protocol-for-recombinant-tbid-expression-and-purification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15542189?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

